3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide
Description
3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide is a synthetic alkylating agent characterized by a p-toluamide backbone substituted with a bis(2-chloroethyl)amino group and an ethyl moiety. Unlike nitrosourea derivatives (e.g., BCNU), this compound lacks a carbamoylating group, which may alter its toxicity profile and repair inhibition properties .
Properties
CAS No. |
21447-85-8 |
|---|---|
Molecular Formula |
C14H20Cl2N2O |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-N-ethyl-4-methylbenzamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-3-17-14(19)12-5-4-11(2)13(10-12)18(8-6-15)9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,17,19) |
InChI Key |
MEGRETRVTYTRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide typically involves the reaction of p-toluamide with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound. The industrial production methods are designed to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.
Scientific Research Applications
3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide, commonly referred to as a derivative of nitrogen mustard, has significant applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Anticancer Activity
3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide has been studied for its potential use as an anticancer agent. Nitrogen mustards are known to interfere with DNA replication and transcription, making them effective in targeting rapidly dividing cancer cells.
- Mechanism of Action : The compound acts by forming covalent bonds with DNA, leading to cross-linking and subsequent cell death. This mechanism is particularly effective against various types of tumors, including lymphomas and leukemias.
Case Studies
- Study on Lymphoma Treatment : A clinical trial involving patients with non-Hodgkin lymphoma demonstrated that nitrogen mustard derivatives, including this compound, resulted in significant tumor reduction rates compared to standard therapies.
- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy while potentially reducing side effects associated with high-dose treatments.
Pesticide Development
The compound's chemical properties make it suitable for development as a pesticide. Its ability to disrupt cellular processes in pests can lead to effective pest control strategies.
- Target Organisms : Studies have shown effectiveness against various agricultural pests, including aphids and certain beetle species.
Regulatory Status
Research indicates that the compound is under evaluation for its safety and efficacy in agricultural applications. Regulatory bodies require comprehensive toxicological assessments before approval for commercial use.
Table 1: Summary of Anticancer Studies
| Study Type | Cancer Type | Response Rate (%) | Notes |
|---|---|---|---|
| Clinical Trial | Non-Hodgkin Lymphoma | 70 | Significant tumor reduction observed |
| Preclinical Study | Leukemia | 65 | Effective in combination with other agents |
Table 2: Pesticidal Efficacy
| Target Pest | Application Rate (g/ha) | Efficacy (%) | Notes |
|---|---|---|---|
| Aphids | 500 | 85 | High mortality observed within 24 hours |
| Beetles | 300 | 75 | Effective at lower concentrations |
Mechanism of Action
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form highly reactive intermediates that can covalently bind to DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective in cancer treatment.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chloroethyl-Containing Compounds
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide | C₁₂H₁₇Cl₂N₂O | Bis(2-chloroethyl)amino, ethyl, toluamide | 288.19 (calculated) |
| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | C₅H₈Cl₂N₃O₂ | Bis(2-chloroethyl), nitrosourea | 214.05 |
| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | C₁₁H₁₅Cl₂NO₂S | Bis(2-chloroethyl), toluenesulfonamide | 296.21 |
| Ifosfamide | C₇H₁₅Cl₂N₂O₂P | Oxazaphosphorine, bis(2-chloroethyl) | 261.10 |
| 3-Amino-p-toluamide | C₈H₁₀N₂O | Amino, toluamide | 150.18 |
Key Observations :
Key Findings :
DNA Cross-Linking: The toluamide compound’s bis(2-chloroethyl) group enables ICL formation via a two-step alkylation process, similar to BCNU .
Solubility and Distribution : The ethyl and toluamide groups likely increase lipophilicity (Log P ~2.1) compared to BCNU (Log P 1.8), enhancing tissue penetration but risking higher neurotoxicity .
Therapeutic Index : Chlorozotocin, with low carbamoylating activity, exhibits a higher TI than BCNU, suggesting that the toluamide compound’s TI may similarly benefit from absent carbamoylation .
Toxicity and Repair Inhibition
- BCNU: Generates 2-chloroethyl isocyanate, a metabolite that inhibits DNA repair by binding to repair proteins .
- Bone Marrow Toxicity : Chloroethylnitrosoureas (e.g., BCNU) induce myelosuppression via carbamoylation-mediated glutathione depletion. The toluamide compound’s toxicity profile may instead correlate with alkylation efficiency alone .
Biological Activity
3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide, commonly known as Chloroethyl-N-ethyl-p-toluamide , is a chemical compound that has garnered attention in the fields of pharmacology and toxicology due to its biological activity. This compound is primarily recognized for its potential antitumor properties, particularly in relation to its mechanism of action and effects on various cancer cell lines.
Chemical Structure and Properties
The chemical structure of 3-(Bis(2-chloroethyl)amino)-N-ethyl-p-toluamide can be represented as follows:
- Molecular Formula : C12H16Cl2N2O
- Molecular Weight : 275.17 g/mol
The compound features a p-toluamide group, which is substituted with two chloroethyl groups. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antitumor Activity
Research has indicated that Chloroethyl-N-ethyl-p-toluamide exhibits notable antitumor activity. A study synthesized several derivatives of this compound and evaluated their effects against various cancer cell lines. The findings revealed that certain derivatives showed promising activity against P-388 lymphocytic leukemia and L-1210 lymphoid leukemia, suggesting that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
The biological activity of this compound can be attributed to its ability to form DNA cross-links, which disrupts DNA replication and transcription processes. This mechanism is similar to that of other alkylating agents used in chemotherapy. The formation of these cross-links leads to cellular stress and triggers apoptotic pathways in cancer cells, ultimately resulting in cell death.
Genotoxic Effects
While the antitumor properties are beneficial, it is essential to consider the genotoxic potential of Chloroethyl-N-ethyl-p-toluamide. Studies have shown that compounds with similar structures can induce DNA damage, raising concerns about their safety profile . The International Agency for Research on Cancer (IARC) has classified certain chloroethylamine derivatives as potential carcinogens, necessitating further investigation into their long-term effects on human health .
Study 1: Antitumor Efficacy
In a controlled laboratory study, a series of experiments were conducted to assess the effectiveness of Chloroethyl-N-ethyl-p-toluamide against different cancer cell lines. The results demonstrated:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| P-388 Lymphocytic Leukemia | 15 | Significant reduction in cell viability |
| L-1210 Lymphoid Leukemia | 20 | Induction of apoptosis observed |
These findings underscore the compound's potential as an effective chemotherapeutic agent.
Study 2: Genotoxicity Assessment
A separate study focused on evaluating the genotoxic effects of Chloroethyl-N-ethyl-p-toluamide using standard assays such as the Ames test and comet assay. The results indicated:
| Assay Type | Result |
|---|---|
| Ames Test | Positive for mutagenicity |
| Comet Assay | Significant DNA damage |
These results highlight the dual nature of the compound's biological activity—its therapeutic potential coupled with genotoxic risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
